N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic small molecule characterized by three distinct structural motifs:
A 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide core, providing a bicyclic benzodioxine system with an amide linkage.
A 1,2,4-oxadiazole ring substituted at the 3-position with a 4,4-difluorocyclohexyl group.
A methylene bridge (-CH₂-) connecting the oxadiazole and benzodioxine-carboxamide moieties.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4/c19-18(20)6-4-11(5-7-18)16-22-14(27-23-16)10-21-17(24)12-2-1-3-13-15(12)26-9-8-25-13/h1-3,11H,4-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLGVCVQCOLQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic compound characterized by its unique structure that combines an oxadiazole moiety with a benzo[b][1,4]dioxine framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉F₂N₃O₃. The presence of the 4,4-difluorocyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Difluorocyclohexyl Group : This can be accomplished via fluorination reactions.
- Construction of the Benzo[b][1,4]dioxine Moiety : This involves condensation reactions with appropriate precursors.
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activities. Specifically:
- Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer progression. For instance, derivatives of oxadiazole have shown cytotoxic effects against various human cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC₅₀ values in the micromolar range .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Similar compounds have been reported to modulate inflammatory responses in models of ischemic stroke . The oxadiazole ring is known for its ability to interact with neurotransmitter receptors and could play a role in protecting neuronal cells from damage.
The biological activity of this compound may involve:
- Enzyme Inhibition : Interaction with enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA), which are crucial in cancer biology and metabolic processes .
- Receptor Modulation : Binding to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Studies
Several studies have highlighted the efficacy of similar oxadiazole derivatives:
- Antitumor Activity : A derivative exhibited an IC₅₀ value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), demonstrating high selectivity for this cancer type .
- Neuroprotective Studies : Compounds with similar structures have shown potential in reducing neuronal death in models of neurodegeneration by inhibiting inflammatory pathways .
Data Summary
Comparison with Similar Compounds
Key Differences :
- The 1,2,4-oxadiazole and difluorocyclohexyl groups may increase lipophilicity compared to urea or ether-linked analogs, influencing membrane permeability .
Oxadiazole-Carboxamide Derivatives
Compounds like 3-(3,5-dichloro-4-hydroxyphenyl)-N-(4-(dimethylamino)benzyl)-1,2,4-oxadiazole-5-carboxamide () share the oxadiazole-carboxamide scaffold but vary in substituents.
Key Differences :
- The benzodioxine-methyl group in the target compound may confer steric bulk, impacting solubility and pharmacokinetics .
Benzodioxine-Containing Analogs
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (RN: 729560-83-2) shares the benzodioxine-carboxamide core but differs in substituents and linkage .
Key Differences :
- The sulfamoylphenyl group in 729560-83-2 introduces a sulfonamide linkage, which may enhance solubility compared to the oxadiazole-methyl bridge.
- The dimethylisoxazole substituent in 729560-83-2 is smaller than the difluorocyclohexyl group, possibly reducing steric hindrance .
Implications of Structural Variations
Bioactivity : The oxadiazole and difluorocyclohexyl groups in the target compound may enhance interactions with hydrophobic binding pockets in enzymes or receptors compared to urea-based pesticides .
Solubility : The benzodioxine-carboxamide core could reduce water solubility relative to simpler benzamides, necessitating formulation adjustments for in vivo applications.
Metabolic Stability: Fluorine atoms in the cyclohexyl group may resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
